Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate
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Overview
Description
Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate is a seven-membered heterocyclic compound containing nitrogen. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with dimethyl acetylenedicarboxylate in the presence of a catalyst . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted azepines, depending on the reagents and conditions used .
Scientific Research Applications
Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: A simpler analog without the dimethyl and dicarboxylate groups.
Benzodiazepines: Compounds with similar ring structures but different functional groups and pharmacological properties.
Oxazepines and Thiazepines: Heterocycles with oxygen or sulfur atoms in the ring, exhibiting different chemical and biological activities.
Uniqueness
Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of dimethyl and dicarboxylate groups enhances its solubility and potential for derivatization, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H17NO4 |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
dimethyl 2,3,4,5-tetrahydro-1-benzazepine-1,7-dicarboxylate |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)11-6-7-12-10(9-11)5-3-4-8-15(12)14(17)19-2/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
DNRVAOAWAINPLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CCCC2)C(=O)OC |
Origin of Product |
United States |
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